molecular formula C13H21ClN2 B1424695 N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride CAS No. 1219960-35-6

N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride

Cat. No.: B1424695
CAS No.: 1219960-35-6
M. Wt: 240.77 g/mol
InChI Key: OZBSFVAWYAULEH-UHFFFAOYSA-N
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Description

N-Benzyl-n-methyl3-pyrrolidinylmethanamine dihydrochloride, also known as N-Methyl-1-benzyl-3-pyrrolidinemethanamine dihydrochloride, is a chemical compound with the CAS Number: 91189-05-8 . It has a molecular weight of 277.24 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine dihydrochloride . The InChI code is 1S/C13H20N2.2ClH/c1-14-9-13-7-8-15(11-13)10-12-5-3-2-4-6-12;;/h2-6,13-14H,7-11H2,1H3;2*1H .

Scientific Research Applications

Alzheimer's Disease and Cognitive Disorders

GSK189254, a novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors, has been shown to improve cognitive performance in preclinical models. This compound is highly selective for human H3 receptors and exhibits potent functional antagonism and inverse agonism at the human recombinant H3 receptor. In Alzheimer's disease, dense H3 binding was detected in medial temporal cortex samples from severe cases, suggesting that H3 receptors are preserved in late-stage disease. GSK189254 significantly improved performance of rats in diverse cognition paradigms, including passive avoidance, water maze, object recognition, and attentional set shift, suggesting potential therapeutic applications for dementia and other cognitive disorders (Medhurst et al., 2007).

Antitumor Activity

The anti-tumor activity of N-substituted pyrrole compounds, including N-Benzyl-n-methyl3-pyrrolidinylmethanamine dihydrochloride, was investigated in vitro. These compounds showed cell proliferation inhibitory activity, and their structure-activity relationships were explored, providing guidance for further structural modification to find better antitumor compounds (Ying Chang-qin, 2014).

Chemical Synthesis and Characterization

  • N-Benzyl ketimines underwent [3 + 2] cycloaddition with arylacetylenes to form 2,3,5-triarylpyrrolines, which were then oxidized to 2,3,5-triaryl-2H-pyrroles. The intermediate 1-pyrrolines can be isolated and separately oxidized to the corresponding 2H-pyrroles (Bidusenko et al., 2021).
  • The purification and characterization of alcohol dehydrogenase reducing N-benzyl-3-pyrrolidinone from Geotrichum capitatum were achieved. This enzyme produced (S)-N-Benzyl-3-pyrrolidinol (enantiometric excess > 99.9%) from the corresponding ketone N-benzyl-3-pyrrolidinone and showed features different from those of known prokaryotic N-benzyl-3-pyrrolidinone reductases. This enzyme is useful for the production of chiral compounds (Yamada-Onodera et al., 2007).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for n-Benzyl-n-methyl3-pyrrolidinylmethanamine dihydrochloride can be found online . It’s always important to handle chemical substances with care and follow safety guidelines.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for n-Benzyl-n-methyl3-pyrrolidinylmethanamine dihydrochloride involves the reaction of benzylamine with 3-pyrrolidinylmethanol followed by methylation and salt formation with hydrochloric acid.", "Starting Materials": [ "Benzylamine", "3-pyrrolidinylmethanol", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-pyrrolidinylmethanol in diethyl ether and add sodium hydroxide to form the sodium salt of 3-pyrrolidinylmethanol.", "Step 2: Add benzylamine to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add methyl iodide to the reaction mixture and stir for several hours at room temperature to methylate the amine group.", "Step 4: Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the product.", "Step 5: Isolate the product by filtration and wash with diethyl ether.", "Step 6: Recrystallize the product from ethanol to obtain pure n-Benzyl-n-methyl3-pyrrolidinylmethanamine dihydrochloride." ] }

CAS No.

1219960-35-6

Molecular Formula

C13H21ClN2

Molecular Weight

240.77 g/mol

IUPAC Name

N-benzyl-N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C13H20N2.ClH/c1-15(11-13-7-8-14-9-13)10-12-5-3-2-4-6-12;/h2-6,13-14H,7-11H2,1H3;1H

InChI Key

OZBSFVAWYAULEH-UHFFFAOYSA-N

SMILES

CN(CC1CCNC1)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

CN(CC1CCNC1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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